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molecular formula C11H14N2O3S B8566411 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea CAS No. 105028-98-6

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea

Cat. No. B8566411
M. Wt: 254.31 g/mol
InChI Key: LKXXDYFUCCWXQS-UHFFFAOYSA-N
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Patent
US05030738

Procedure details

6 g (0.022 mol) of phenylpiperonylcarbamate, prepared as in example 2A, are placed in pyridine and a heterogenous suspension is obtained. Separately a solution made in a nitrogen stream of 2.75 g (0.024 mol) of cysteamine hydrochloride and of NaOH (0.96 g, 0.024 mol) is prepared. The cysteamine solution thus obtained is added to the phenylpiperonylcarbamate solution and heated while stirring for 8 hours.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O[C:8](=[O:20])[NH:9][CH2:10][C:11]2[CH:19]=[CH:18][C:17]3[O:16][CH2:15][O:14][C:13]=3[CH:12]=2)C=CC=CC=1.Cl.[NH2:22][CH2:23][CH2:24][SH:25].[OH-].[Na+]>N1C=CC=CC=1>[SH:25][CH2:24][CH2:23][NH:22][C:8]([NH:9][CH2:10][C:11]1[CH:19]=[CH:18][C:17]2[O:16][CH2:15][O:14][C:13]=2[CH:12]=1)=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NCC1=CC=2OCOC2C=C1)=O
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
Cl.NCCS
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a heterogenous suspension is obtained
CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
SCCNC(=O)NCC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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